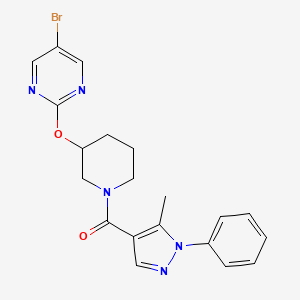
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H20BrN5O2 and its molecular weight is 442.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule that incorporates functional groups known for their biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Pyrimidine Ring : Contributes to the compound's interaction with biological targets.
- Piperidine Moiety : Enhances solubility and bioavailability.
- Pyrazole Derivative : Known for various biological activities including anti-inflammatory and anticancer properties.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer effects of pyrazole derivatives. The pyrazole moiety in this compound has been associated with:
- Inhibition of Tumor Growth : Several derivatives have shown efficacy against various cancer cell lines, including breast and lung cancers. For instance, compounds similar to this one have demonstrated significant inhibition of tumor necrosis factor (TNF) and interleukin levels, suggesting anti-inflammatory effects that are crucial in cancer therapy .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity:
- Mechanism of Action : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This results in decreased inflammation and pain .
3. Antimicrobial Activity
Studies have also indicated that compounds containing piperidine and pyrazole rings exhibit antimicrobial properties:
- Efficacy Against Pathogens : The compound has shown activity against Gram-positive and Gram-negative bacteria, with specific derivatives demonstrating effectiveness comparable to standard antibiotics .
Case Study 1: Anticancer Activity
A study involving a series of pyrazole derivatives reported that certain modifications led to enhanced cytotoxicity against breast cancer cells. The compound was tested in vitro, showing IC50 values significantly lower than those of control drugs .
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, the compound was administered to mice with induced edema. Results showed a marked reduction in paw swelling compared to untreated controls, affirming its potential as an anti-inflammatory agent .
Data Table: Biological Activity Summary
特性
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O2/c1-14-18(12-24-26(14)16-6-3-2-4-7-16)19(27)25-9-5-8-17(13-25)28-20-22-10-15(21)11-23-20/h2-4,6-7,10-12,17H,5,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKWEVLDHOOXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














